tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
Description
This compound features a cycloheptyl core substituted with a tert-butyl carbamate group and a (Z)-configured N'-hydroxycarbamimidoyl moiety. The amidoxime (hydroxycarbamimidoyl) group confers metal-chelating and hydrogen-bonding capabilities, while the bulky tert-butyl carbamate enhances steric protection and solubility in organic media . Its structural uniqueness lies in the cycloheptane ring, which provides intermediate conformational flexibility compared to smaller cyclic or bicyclic systems.
Properties
IUPAC Name |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-13(10(14)16-18)8-6-4-5-7-9-13/h18H,4-9H2,1-3H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMIIAJKJIZPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its systematic name and chemical formula:
- IUPAC Name : this compound
- Chemical Formula : C_{13}H_{22}N_{4}O_{3}
This structure features a tert-butyl group, a carbamate linkage, and a cycloheptyl moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Certain derivatives have shown promising results against various cancer cell lines. For instance, modifications of related compounds have led to IC50 values in the low micromolar range against multiple human tumor cell lines .
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 8 μM against Staphylococcus aureus .
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer activity of a series of 1,2,4-oxadiazole derivatives, revealing that specific modifications led to enhanced selectivity and potency against cancer cell lines such as HeLa and CaCo-2. The most active derivative showed an IC50 value of 2.76 μM against ovarian cancer cells . -
Antimicrobial Activity :
In another investigation, derivatives of similar carbamate structures were tested for their antibacterial efficacy. The results indicated significant antibacterial action with low MIC values, suggesting potential therapeutic applications in treating bacterial infections .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like COX-2, which plays a critical role in inflammation and cancer progression.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Antimicrobial activity may be attributed to the disruption of bacterial membranes.
Comparison with Similar Compounds
Structural Analogues with Bicyclic Cores
Example 1: tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Core : Bicyclo[2.2.2]octane (rigid, three fused cyclohexane-like rings).
- Substituent : Formyl group at position 3.
- The formyl group is electrophilic, favoring nucleophilic addition reactions, unlike the amidoxime’s chelation properties.
- Applications : Used as a rigid scaffold in drug discovery for probing steric constraints .
Example 2: tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)
- Core : 2-azabicyclo[2.2.1]heptane (nitrogen-containing bicyclic system).
- Substituent : Tert-butyl carbamate.
- Key Differences: The nitrogen atom in the bicyclic core introduces basicity, altering pH-dependent solubility.
- Applications : Intermediate in synthesizing neuromodulators due to its nitrogen-rich structure .
Aromatic and Phenyl-Substituted Analogues
Example 3: tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate (CAS 1034617-86-1)
- Core : Phenyl ring (aromatic, planar).
- Substituent : (Z)-N'-hydroxycarbamimidoyl group at position 3.
- Key Differences :
- Aromaticity enables π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets.
- The amidoxime group’s electronic effects are modulated by resonance from the phenyl ring.
- Applications : Investigated in kinase inhibition studies due to its planar pharmacophore .
Example 4: tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate
- Core : Benzyl group linked to the amidoxime.
- Substituent : Tert-butyl carbamate.
- Key Differences :
- The benzyl spacer increases lipophilicity, improving blood-brain barrier penetration.
- Reduced steric hindrance compared to the cycloheptyl analogue.
- Applications : Explored in CNS-targeted drug candidates .
Cycloheptane Derivatives with Alternate Substituents
Example 5: tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate (CAS 904817-67-0)
- Core : Cycloheptane.
- Substituent: Aminomethyl group.
- Key Differences: The primary amine (aminomethyl) is highly basic, increasing water solubility at physiological pH. Lacks the amidoxime’s chelation ability but offers reactivity in Schiff base formation.
- Safety : Requires careful handling due to amine reactivity (corrosive, irritant) .
Data Table: Structural and Functional Comparison
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate?
- Methodology :
- The amidoxime group [(Z)-N'-hydroxycarbamimidoyl] is typically introduced via reaction of a nitrile precursor with hydroxylamine hydrochloride (NHOH·HCl) in the presence of a base (e.g., EtN) under reflux in a methanol/DMF solvent system .
- Cycloheptyl carbamate formation involves Boc-protection of the amine group using di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with a catalytic amount of DMAP .
- Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm the cycloheptyl backbone, Boc-protection, and stereochemistry of the amidoxime group .
- IR Spectroscopy : Peaks at ~1680–1720 cm (C=O stretch of carbamate) and ~3200–3400 cm (N–H/O–H stretches) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for CHNO: 310.213) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .
- Dispose of waste via licensed chemical disposal services in compliance with local regulations .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical configuration of the (Z)-amidoxime moiety?
- Methodology :
- Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate).
- Collect diffraction data using a synchrotron or in-house X-ray source. Refine the structure with SHELXL (for small molecules) to confirm the (Z)-configuration via bond angles and torsion restraints .
- Visualize the molecular geometry using ORTEP-3 to generate publication-ready thermal ellipsoid diagrams .
Q. How can conflicting NMR data due to dynamic isomerism be resolved?
- Approach :
- Perform variable-temperature NMR (e.g., 25–80°C in DMSO-d) to slow conformational exchange and separate overlapping peaks .
- Use DFT calculations (e.g., Gaussian 16) to model rotational barriers and predict splitting patterns .
- Validate with H-H COSY and NOESY to assign stereochemical environments .
Q. What strategies optimize the yield of amidoxime formation in sterically hindered cycloheptyl systems?
- Experimental Design :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of NHOH .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate nitrile → amidoxime conversion .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h reflux) .
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., antiproliferative activity)?
- Workflow :
- Generate a 3D structure using Avogadro or Chem3D , and optimize geometry with DFT .
- Dock into protein active sites (e.g., histone deacetylases) using AutoDock Vina , prioritizing hydrogen bonding with the amidoxime group .
- Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across studies?
- Resolution Steps :
Verify solvent purity and degassing procedures to exclude oxygen/moisture interference .
Compare solubility under standardized conditions (e.g., 25°C, inert atmosphere) using UV-Vis spectroscopy .
Cross-reference with computational solubility predictors (e.g., ALOGPS) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
